molecular formula C4H7NO B154976 3-Hydroxybutyronitrile CAS No. 4368-06-3

3-Hydroxybutyronitrile

Cat. No. B154976
CAS RN: 4368-06-3
M. Wt: 85.1 g/mol
InChI Key: BYJAJQGCMSBKPB-UHFFFAOYSA-N
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Description

3-Hydroxybutyronitrile is a β-hydroxynitrile derivative . It undergoes thermolysis in the gas-phase through the formation of a six-membered cyclic transition state .


Synthesis Analysis

The synthesis of 3-Hydroxybutyronitrile involves a series of optimization studies including pH, solvent, and temperature. The nitrile hydrolyzing Rhodococcus erythropolis bacterium SET1 with the substrate 3-hydroxybutyronitrile has been used in these studies . The best conditions to retain enantioselectivity and activity were identified as a temperature of 25°C and a pH of 7 .


Molecular Structure Analysis

The molecular formula of 3-Hydroxybutyronitrile is C4H7NO . The linear formula is CH3C(OH)CH2CN .


Chemical Reactions Analysis

3-Hydroxybutyronitrile undergoes thermolysis in the gas-phase through the formation of a six-membered cyclic transition state . It also undergoes hydrolysis reactions in biocatalytic processes .


Physical And Chemical Properties Analysis

3-Hydroxybutyronitrile has a molecular weight of 85.10 . It has a density of 0.976 g/mL at 25 °C (lit.) . The boiling point is 214 °C (lit.) . The refractive index is n20/D 1.429 (lit.) .

Scientific Research Applications

Thermolysis Reaction Study

3-Hydroxybutyronitrile has been studied in thermolysis reactions. A theoretical study investigated its gas-phase thermal decomposition, revealing a favorable route of decomposition via a six-membered cyclic transition state. This is similar to decomposition processes of related compounds like β-hydroxyketones and β-hydroxyalkynes (Chamorro et al., 2003).

Microbial Resolution in Production

Microbial resolution techniques have been applied to produce enantiomerically enriched forms of related compounds, such as (S)-4-chloro-3-hydroxybutyronitrile. This process involves converting one enantiomer to a diol, leaving the other enantiomer in a highly enriched form (Suzuki et al., 1996).

Biomedical Material Development

Polyhydroxyalkanoates (PHAs), which include compounds like 3-hydroxybutyrate, are studied for their use in biomedical devices and tissue engineering. They have been used to develop various medical devices due to their biodegradability and thermoprocessability (Chen & Wu, 2005).

Nitrile-Hydrolyzing Enzyme Applications

The hydrolysis of β-hydroxynitriles, including 3-hydroxybutyronitrile, by nitrile-hydrolyzing enzymes, has significant pharmaceutical industry applications. A high-throughput screening strategy has been developed to rapidly assess bacterial isolates for their potential in biocatalytically producing β-hydroxy acids (Coady et al., 2013).

Tissue Engineering and Regenerative Medicine

3-Hydroxybutyronitrile derivatives, specifically polyhydroxyalkanoates, have shown potential in nerve tissue engineering and regenerative medicine. They have been used for the differentiation of human bone marrow mesenchymal stem cells into nerve cells, offering potential treatment for nerve injuries (Wang et al., 2010).

Cancer Therapy Applications

Polyhydroxyalkanoates, including derivatives of 3-hydroxybutyrate, are being investigated for use in cancer therapy. PHBV, a copolymer of 3-hydroxybutyrate, has shown promise as a drug release platform in encapsulating antineoplastic drugs for cancer treatment (Tebaldi et al., 2019).

Safety And Hazards

3-Hydroxybutyronitrile is an irritant . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn .

properties

IUPAC Name

3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJAJQGCMSBKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963097
Record name 3-Hydroxybutanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybutyronitrile

CAS RN

4368-06-3
Record name 3-Hydroxybutanenitrile
Source CAS Common Chemistry
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Record name 3-Hydroxybutyronitrile
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Record name 3-Hydroxybutanenitrile
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Record name 3-hydroxybutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
NW Wan, ZQ Liu, F Xue, ZY Shen, YG Zheng - ChemCatChem, 2015 - Wiley Online Library
(S)‐4‐Chloro‐3‐hydroxybutyronitrile [(S)‐CHBN] was used as a chiral building block for the preparation of atorvastatin. In this study, (R,S)‐epichlorohydrin [(R,S)‐ECH] and 1,3‐dichloro…
T Suzuki, H Idogaki, N Kasai - Bioorganic & Medicinal Chemistry Letters, 1996 - Elsevier
… so that (S)-4-chloro-3-hydroxybutyronitrile (94.5 %ee) was obtained from the … 3-hydroxybutyronitrile by the resting cells of Pseudomonas sp OS-K-29. (S)-4-Chloro-3-hydroxybutyronitrile …
Number of citations: 0 www.sciencedirect.com
YH Choi, KN Uhm, HK Kim - Journal of Molecular Catalysis B: Enzymatic, 2008 - Elsevier
… ability to convert 4-chloro-3-hydroxybutyronitrile into the corresponding acid. This conversion … The purified nitrile hydratase was able to convert 4-chloro-3-hydroxybutyronitrile into the …
Number of citations: 0 www.sciencedirect.com
K Maeda, Y Yamamoto, K Tomimoto, T Mase - Synlett, 2001 - thieme-connect.com
… finally we found that the desired cyclic imine 5 was smoothly generated from chloronitrile 15, readily obtainable from TBS-protection of inexpensive (R)-(+)-4chloro-3-hydroxybutyronitrile…
Number of citations: 0 www.thieme-connect.com
T Itoh, Y Takagi, T Fujisawa - Tetrahedron letters, 1989 - Elsevier
A novel carbon-carbon bond formation, ie ethylation at the α - position of the nitrile was occurred in the bakers' yeast reduction of cyanoacetone, to give optically pure (3S)-3-hydroxy-2-…
Number of citations: 0 www.sciencedirect.com
F Johnson, JP Panella, AA Carlson - The Journal of Organic …, 1962 - ACS Publications
… The use of 1,3-dichloropropanol-2 or 4-chloro-3hydroxybutyronitrile inthe buffered systemled to poorer yields of 3-hydroxyglutaronitrile. The action of the buffered potassium cyanide …
Number of citations: 0 pubs.acs.org
TM Coady, LV Coffey, OR Catherine, EB Owens… - Journal of Molecular …, 2013 - Elsevier
… the 10 isolates demonstrating the highest activity towards 3-hydroxybutyronitrile were chosen for further enantioselectivity screening towards 3-hydroxybutyronitrile (Table 1) to identify a …
Number of citations: 0 www.sciencedirect.com
S Feng-Lai, W Jian-Ping, X Gang… - Youji Huaxue/Chinese …, 2008 - hero.epa.gov
… Racemic 4-(4-methylbenzyloxy)-3-hydroxybutyronitrile (3) was firstly synthesized via condensation and epoxy opening reactions. (S)-4-(4- Methylbenzyloxy)-3-hydroxybutyronitrile (4) …
Number of citations: 0 hero.epa.gov
XF Guo, YS Kim, GJ Kim - Catalysis Today, 2010 - Elsevier
… In the catalytic reduction of the 4-chloro-3-hydroxybutyronitrile, metal catalysts such as … -salt) from the optically active (S)-4-chloro-3-hydroxybutyronitrile (S-CHB), and the results for the …
Number of citations: 0 www.sciencedirect.com
G Wang, RI Hollingsworth - Tetrahedron: Asymmetry, 1999 - Elsevier
… It is readily converted to (R)-4-amino-3-hydroxybutyronitrile, a precursor of l-carnitine and GABOB, by Curtius rearrangement under conditions that do not result in deamination. …
Number of citations: 0 www.sciencedirect.com

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